molecular formula C5H7I2N3O2S B179139 N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide CAS No. 198127-92-3

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

Cat. No.: B179139
CAS No.: 198127-92-3
M. Wt: 427 g/mol
InChI Key: BRCLUKJLHQKEGH-UHFFFAOYSA-N
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Description

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C5H7I2N3O2S It is characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring, along with a sulfonamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide typically involves the iodination of N,N-dimethyl-1H-imidazole-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective iodination at the 4 and 5 positions . Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group .

Scientific Research Applications

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The iodine atoms and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research .

Properties

IUPAC Name

4,5-diiodo-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7I2N3O2S/c1-9(2)13(11,12)10-3-8-4(6)5(10)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCLUKJLHQKEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=NC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378425
Record name 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198127-92-3
Record name 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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